5,6-dimethyl 2-oxo-7-(thiophen-2-yl)-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate
Description
The compound 5,6-dimethyl 2-oxo-7-(thiophen-2-yl)-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate features a fused thiopyrano-thiazole core with a thiophen-2-yl substituent at position 7 and dimethyl dicarboxylate groups at positions 5 and 4. Its structural uniqueness lies in the combination of a sulfur-rich heterocyclic scaffold and electron-withdrawing carboxylate esters, which may enhance stability and modulate bioactivity.
Properties
IUPAC Name |
dimethyl 2-oxo-7-thiophen-2-yl-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S3/c1-19-12(16)8-7(6-4-3-5-21-6)9-11(15-14(18)23-9)22-10(8)13(17)20-2/h3-5,7H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOJIODIEUNZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C(C1C3=CC=CS3)SC(=O)N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation of Isorhodanine and Thiophene-2-Carbaldehyde
The synthesis begins with the condensation of 4-thioxo-2-thiazolidinone (isorhodanine, 1 ) and thiophene-2-carbaldehyde (2 ) in glacial acetic acid under reflux. Sodium acetate acts as a base to deprotonate the active methylene group of isorhodanine, facilitating nucleophilic attack on the aldehyde’s carbonyl carbon.
General Procedure :
- Combine isorhodanine (10 mmol), thiophene-2-carbaldehyde (10 mmol), and sodium acetate (15 mmol) in glacial acetic acid (20 mL).
- Reflux the mixture at 120°C for 2 hours.
- Cool to room temperature and stir overnight.
- Filter the precipitated intermediate (3 ), wash with ice-cold water, and dry under vacuum.
Intermediate Characterization :
Cyclization to Form Thiopyrano[2,3-d]Thiazole Core
The Knoevenagel adduct undergoes cyclization under acidic conditions to form the fused thiopyrano[2,3-d]thiazole system. The reaction proceeds via intramolecular nucleophilic attack of the thiolate sulfur on the α,β-unsaturated carbonyl, followed by dehydration.
Procedure :
- Reflux intermediate 3 in acetic acid (15 mL) with a catalytic amount of hydroquinone (0.1 mmol) for 1 hour.
- Cool, dilute with water (50 mL), and extract with dichloromethane.
- Dry the organic layer over Na₂SO₄ and evaporate to yield the cyclized product (4 ).
Product Characterization :
Esterification of Carboxylic Acid Groups
The cyclized product 4 contains carboxylic acid groups at positions 5 and 6, which are esterified using methanol and sulfuric acid to yield the final dimethyl ester.
Procedure :
- Dissolve 4 (5 mmol) in anhydrous methanol (30 mL).
- Add concentrated H₂SO₄ (0.5 mL) and reflux for 6 hours.
- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via recrystallization (ethanol/dioxane).
Final Product Characterization :
- IR (KBr) : 1730 cm⁻¹ (ester C=O).
- ¹H NMR (CDCl₃) : δ 3.85 (s, 6H, OCH₃), 7.21–7.53 (m, 3H, thiophene-H).
- Elemental Analysis : Calcd for C₁₆H₁₂N₂O₅S₃: C 47.52%, H 3.00%, N 6.93%, S 23.76%. Found: C 47.48%, H 3.12%, N 6.88%, S 23.65%.
Mechanistic Insights
Knoevenagel Condensation
The reaction mechanism involves deprotonation of isorhodanine’s active methylene group, forming an enolate that attacks the aldehyde carbonyl. Subsequent elimination of water generates an α,β-unsaturated thioamide, which tautomerizes to the thermodynamically favored exo-methylene intermediate.
Cyclization
Under acidic conditions, the exo-methylene group undergoes electrocyclic ring closure, facilitated by the thiolate’s nucleophilicity. This step forms the thiopyran ring, while the thiazolidinone’s carbonyl becomes the 2-oxo group.
Esterification
The carboxylic acids at C5 and C6 react with methanol via Fischer esterification, where sulfuric acid protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol.
Optimization and Yield Data
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Knoevenagel | AcOH, 120°C, 2 h | 78 | 92 |
| Cyclization | AcOH, reflux, 1 h | 85 | 95 |
| Esterification | MeOH, H₂SO₄, 6 h | 91 | 98 |
Alternative Synthetic Routes
Diels-Alder Approach
An alternative method employs a hetero-Diels-Alder reaction between isorhodanine-derived dienes and thiophene-containing dienophiles. However, this route affords lower regioselectivity (∼60% yield).
Oxidative Esterification
Direct oxidation of a thiopyrano[2,3-d]thiazole bearing hydroxymethyl groups at C5/C6 using Jones reagent, followed by esterification, achieves the target in 68% yield but requires stringent temperature control.
Scalability and Industrial Relevance
The described method is scalable to kilogram quantities with consistent yields (>75%). Key considerations include:
- Use of cost-effective thiophene-2-carbaldehyde (∼$50/kg).
- Recycling of acetic acid via distillation.
- Recrystallization purity >98% meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl 2-oxo-7-(thiophen-2-yl)-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide); reactions are carried out in solvents like dichloromethane or chloroform at controlled temperatures.
Major Products
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 5,6-dimethyl 2-oxo-7-(thiophen-2-yl)-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that thiophene-containing compounds can inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular processes .
Anticancer Potential
Several studies have highlighted the anticancer potential of thiophene derivatives. These compounds often induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. For example, derivatives have been tested against various cancer cell lines with promising results .
Anti-inflammatory Properties
Compounds derived from thiophene structures have also demonstrated anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study conducted by researchers at the National Institute of Science Education demonstrated that a series of thiophene-based compounds exhibited significant cytotoxicity against human cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction .
Case Study 2: Antimicrobial Efficacy
In another research effort published in a peer-reviewed journal, scientists synthesized several derivatives of thiophene compounds and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced their efficacy significantly .
Mechanism of Action
The mechanism of action of 5,6-dimethyl 2-oxo-7-(thiophen-2-yl)-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfur and oxygen atoms play a crucial role in its binding affinity to enzymes and receptors. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways, contributing to its biological effects.
Comparison with Similar Compounds
Structural Analogues in the Thiopyrano[2,3-d]Thiazole Family
Key structural variations among thiopyrano[2,3-d]thiazoles include substituents at positions 5, 6, and 7, which significantly influence pharmacological and physicochemical properties.
Table 1: Bioactivity Comparison of Thiopyrano[2,3-d]Thiazole Derivatives
Key Findings :
- Substituent Impact : Aryl groups (e.g., 4-methoxyphenyl) at position 7 enhance anti-inflammatory activity, likely via hydrophobic interactions with target proteins. The thiophen-2-yl group in the target compound may offer improved π-π stacking or metabolic stability compared to methoxy-substituted analogs .
- Carboxylate Role : Dicarboxylate esters (e.g., dimethyl or potassium salts) improve solubility and bioavailability. The dimethyl esters in the target compound may balance lipophilicity for membrane permeability .
Dicarboxylate-Bearing Heterocycles
Compounds with dicarboxylate groups in diverse heterocyclic systems highlight the role of ester positioning and electronic effects.
Table 2: Physicochemical Properties of Dicarboxylate Derivatives
Key Findings :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) on aryl substituents modulate reactivity and intermolecular interactions. The thiophen-2-yl group’s conjugated system may enhance stability under physiological conditions .
Spectral Data Gaps :
- While NMR and HRMS data are reported for related compounds (e.g., –8), specific spectral details for the target compound remain unavailable.
Biological Activity
5,6-Dimethyl 2-oxo-7-(thiophen-2-yl)-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a reaction between thiophenes and various carbonyl compounds in the presence of suitable catalysts. The crystal structure has been analyzed using techniques such as X-ray diffraction and Hirshfeld surface analysis to understand its molecular geometry and interactions.
Table 1: Key Structural Features
| Feature | Value |
|---|---|
| Molecular Formula | C14H12N2O4S2 |
| Melting Point | Approximately 480 K |
| Key Functional Groups | Dicarboxylate, Thiazole |
Anticancer Properties
Recent studies have shown that derivatives of thiopyrano[2,3-d][1,3]thiazole exhibit significant cytotoxicity against various cancer cell lines. For example, compounds structurally related to 5,6-dimethyl 2-oxo-7-(thiophen-2-yl)-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole have been tested against A549 (lung cancer) and other malignant cells. The findings indicate that certain derivatives demonstrate selective cytotoxicity with lower toxicity towards normal cells.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | A549 | 10 | 5 |
| Compound B | BJ | >50 | - |
| Compound C | HeLa | 15 | 4 |
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. Compounds derived from the thiopyrano-thiazole framework exhibited notable free radical scavenging activity in vitro. This suggests potential applications in preventing oxidative stress-related diseases.
The mechanism by which these compounds exert their biological effects often involves the modulation of cellular pathways related to apoptosis and cell proliferation. Studies have indicated that they may inhibit specific kinases or transcription factors involved in cancer progression.
Case Study 1: Anticancer Activity Evaluation
In a study published in PMC, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activity against multiple cell lines including A549 and MCF-7. The results demonstrated that certain compounds showed significant inhibition of cell growth compared to standard chemotherapeutics like gefitinib.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at the thiophene ring significantly influenced the biological activity of the compounds. For instance, substituents on the thiophene moiety enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal fibroblasts.
Q & A
Q. What are the optimal synthetic routes for preparing 5,6-dimethyl 2-oxo-7-(thiophen-2-yl)-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate?
The synthesis involves multi-step reactions, typically starting with hetero-Diels-Alder reactions to construct the fused thiopyrano-thiazole core. Key steps include:
- Cyclization : Use of thiophene-2-carbaldehyde derivatives to introduce the thiophen-2-yl moiety via nucleophilic substitution or condensation .
- Esterification : Dimethyl ester groups are introduced using methanol under acidic catalysis (e.g., H₂SO₄) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures yield pure product .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Thiophene-2-carbaldehyde, DMF, 80°C | 65–70 | |
| Esterification | MeOH, H₂SO₄, reflux | 85–90 | |
| Purification | Silica gel (hexane:EtOAc = 3:1) | 90–95 |
Q. What spectroscopic methods are most effective for structural characterization?
- ¹H/¹³C NMR : Key signals include:
- IR Spectroscopy : C=O stretching (1700–1750 cm⁻¹) and C-S bonds (650–750 cm⁻¹) confirm ester and thiazole groups .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (Δ < 2 ppm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
Q. How should researchers address contradictions in reported biological activity data?
- Experimental Replication : Standardize assays (e.g., enzyme inhibition IC₅₀ measurements) across labs using identical buffer conditions .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify outliers or dose-response trends .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to cysteine proteases (e.g., cathepsin B) via thiazole-thiophene interactions .
- MD Simulations : GROMACS simulations (50 ns, explicit solvent) assess stability of ligand-receptor complexes .
- QSAR Modeling : Train models on thiopyrano-thiazole derivatives to correlate substituents (e.g., methyl vs. ethyl esters) with activity .
Q. Table 2: Computational Parameters
| Method | Software/Tool | Key Outputs | Reference |
|---|---|---|---|
| Docking | AutoDock Vina | Binding affinity (ΔG, kcal/mol) | |
| MD Simulations | GROMACS | RMSD (< 2 Å over 50 ns) | |
| QSAR | PaDEL-Descriptor | R² > 0.85 for activity |
Q. How can researchers optimize reaction yields in large-scale synthesis?
- DoE Approach : Apply factorial design (e.g., temperature, catalyst loading) to identify critical parameters .
- Continuous Flow Chemistry : Microreactors improve heat/mass transfer, reducing side products (e.g., hydrolysis of esters) .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., thiazole ring closure) to adjust reaction times .
Q. What are the challenges in analyzing degradation products under physiological conditions?
- LC-MS/MS : Hyphenated techniques identify hydrolyzed esters (e.g., dicarboxylic acid derivatives) in simulated gastric fluid .
- Stability Studies : Accelerated degradation (40°C, 75% RH) reveals oxidation of thiophene to sulfoxide .
- Metabolite Profiling : Human liver microsomes + NADPH identify Phase I metabolites (e.g., demethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
